AcBut

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

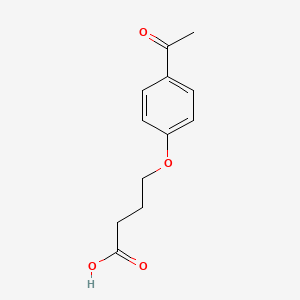

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-acetylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)10-4-6-11(7-5-10)16-8-2-3-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHIEZKOCYDCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368170 | |

| Record name | 4-(4-Acetyl-phenoxy)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65623-82-7 | |

| Record name | 4-(4-Acetyl-phenoxy)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-acetylphenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Stability of AcBut Linkers in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The AcBut (4-acetylbutyrate) linker, a cornerstone in the field of antibody-drug conjugates (ADCs), represents a critical component in the design of pH-sensitive drug delivery systems. Its ability to remain stable in the physiological conditions of blood plasma while efficiently releasing its cytotoxic payload in the acidic environment of tumor cells is paramount to the efficacy and safety of the ADC. This technical guide provides an in-depth analysis of the this compound linker's stability in plasma, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Quantitative Analysis of this compound Linker Stability in Plasma

The stability of the this compound linker at physiological pH is a key attribute that minimizes off-target toxicity. The acylhydrazone bond within the this compound linker is designed to be susceptible to acid-catalyzed hydrolysis, a condition prevalent in the lysosomal compartments of cancer cells (pH 4.5-5.0), while remaining largely intact in the bloodstream (pH ~7.4).

One of the most well-known ADCs utilizing the this compound linker is Gemtuzumab Ozogamicin. Studies have shown that this ADC exhibits significant stability at neutral pH. Specifically, after 24 hours of incubation at 37°C and a pH of 7.4, only 6% hydrolysis of the linker was observed[1]. In stark contrast, at a pH of 4.5 under the same conditions, a 97% release of the payload was achieved, demonstrating the linker's pH-dependent cleavage mechanism[1].

Further evidence of the this compound linker's stability in circulation comes from the pharmacokinetic data of Inotuzumab ozogamicin, another ADC that employs the same linker technology. The reported half-life of this ADC is approximately 12.3 days, indicating substantial stability in the bloodstream[2].

For a comparative perspective, the stability of the this compound linker is presented alongside other pH-sensitive linkers in the following table:

| Linker Type | Specific Linker Example | Plasma Half-life (t½) | Species | Reference |

| Acyl Hydrazone | This compound (in Inotuzumab ozogamicin) | 12.3 days | Human | [2] |

| Acyl Hydrazone | Phenylketone-derived hydrazone | ~2 days | Human and Mouse | [3][4] |

| Carbonate | Carbonate-based linker | ~36 hours | Human | [3] |

| Silyl Ether | Silyl ether-based linker | >7 days | Human | [2][3] |

Mechanism of this compound Linker Cleavage in Plasma

The primary mechanism for the stability of the this compound linker in plasma and its cleavage within the lysosome is acid-catalyzed hydrolysis of the acylhydrazone bond. At the neutral pH of blood, the hydrazone is relatively stable. However, upon internalization of the ADC into a cancer cell and its trafficking to the acidic environment of the lysosome, the increased proton concentration facilitates the hydrolysis of the C=N bond of the hydrazone. This process leads to the release of the cytotoxic payload.

Experimental Protocols for Assessing this compound Linker Stability

A robust and reliable experimental protocol is essential for accurately determining the plasma stability of an ADC containing an this compound linker. The following outlines a comprehensive in vitro methodology.

Objective

To quantify the in vitro stability of an this compound linker-containing ADC in plasma from various species (e.g., human, mouse, rat) over a specified time course.

Materials

-

This compound linker-containing ADC

-

Control ADC with a stable linker (optional)

-

Plasma (human, mouse, rat, etc.), anticoagulated with heparin or EDTA

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Protein A or G magnetic beads

-

Wash buffers (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris, pH 8.0)

-

Enzymes for payload release (if required for the analytical method, e.g., papain)

-

Organic solvent for protein precipitation (e.g., acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Validated analytical standards for the intact ADC and the released payload

Experimental Workflow

The following diagram illustrates the key steps in the in vitro plasma stability assay:

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-Acetyl-phenoxy)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Acetyl-phenoxy)-butyric acid, a key bifunctional molecule utilized primarily as a cleavable linker in the development of antibody-drug conjugates (ADCs). This document details the synthetic pathway, including a step-by-step experimental protocol. It further provides a thorough characterization of the compound through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, drug development, and the burgeoning field of ADCs.

Introduction

4-(4-Acetyl-phenoxy)-butyric acid, also known by the acronym AcBut, is a molecule of significant interest in the pharmaceutical industry, particularly in the design of ADCs.[1][2] Its structure incorporates a carboxylic acid for conjugation to amine-containing molecules, a phenoxy ring, and a terminal acetyl group. This terminal ketone provides a reactive handle for the attachment of a payload molecule, often via an acid-sensitive hydrazone linkage.[3][4]

The strategic design of 4-(4-Acetyl-phenoxy)-butyric acid allows it to function as an acid-sensitive linker.[3] In the context of an ADC, the linker remains stable at physiological pH (around 7.4) in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[5] Upon internalization of the ADC into a target cancer cell, it is trafficked to the acidic environment of the endosomes and lysosomes (pH 4.5-5.0).[4] This acidic environment catalyzes the cleavage of the hydrazone bond, releasing the potent cytotoxic agent directly inside the cancer cell, thereby maximizing its therapeutic efficacy. A notable example of its application is in the synthesis of the ADC linker used in Ozogamicin.[2][3]

This guide will now delve into the practical aspects of synthesizing and characterizing this important linker molecule.

Synthesis of 4-(4-Acetyl-phenoxy)-butyric acid

The synthesis of 4-(4-Acetyl-phenoxy)-butyric acid is typically achieved through a two-step process:

-

Williamson Ether Synthesis: This step involves the reaction of 4-hydroxyacetophenone with an ethyl 4-halobutyrate (commonly ethyl 4-bromobutyrate) under basic conditions to form the intermediate, ethyl 4-(4-acetylphenoxy)butanoate.

-

Ester Hydrolysis: The ethyl ester intermediate is then hydrolyzed, typically using a base like sodium hydroxide, followed by acidification to yield the final product, 4-(4-Acetyl-phenoxy)-butyric acid.

Synthesis Workflow

Caption: Synthetic pathway for 4-(4-Acetyl-phenoxy)-butyric acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(4-acetylphenoxy)butanoate

-

To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 4-bromobutyrate (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure ethyl 4-(4-acetylphenoxy)butanoate.

Step 2: Synthesis of 4-(4-Acetyl-phenoxy)-butyric acid

-

Dissolve the ethyl 4-(4-acetylphenoxy)butanoate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of a dilute acid, such as 1M hydrochloric acid (HCl).

-

A white precipitate of 4-(4-Acetyl-phenoxy)-butyric acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Characterization Data

The identity and purity of the synthesized 4-(4-Acetyl-phenoxy)-butyric acid are confirmed by a combination of spectroscopic methods and physical property measurements.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 65623-82-7 | [1][2] |

| Melting Point | Not available | |

| Boiling Point | 426.7 °C at 760 mmHg (Predicted) | [6] |

| pKa | 4.56 ± 0.10 (Predicted) | [7] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.1 (s, 1H, -COOH), 7.9 (d, J=8.8 Hz, 2H, Ar-H), 6.9 (d, J=8.8 Hz, 2H, Ar-H), 4.0 (t, J=6.4 Hz, 2H, -OCH₂-), 2.5 (s, 3H, -COCH₃), 2.3 (t, J=7.2 Hz, 2H, -CH₂COOH), 1.9 (quint, J=6.8 Hz, 2H, -CH₂CH₂CH₂-).[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Predicted ¹³C NMR δ (ppm): 196.7 (-C=O, ketone), 174.5 (-C=O, acid), 162.9 (Ar-C), 130.8 (Ar-C), 130.6 (Ar-CH), 114.3 (Ar-CH), 67.4 (-OCH₂-), 30.5 (-CH₂-), 26.8 (-CH₃), 24.3 (-CH₂-).

IR (Infrared) Spectroscopy

-

Predicted IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 2950 (C-H stretch), 1710 (C=O stretch of carboxylic acid), 1675 (C=O stretch of ketone), 1605, 1580 (C=C aromatic stretch), 1250 (C-O-C stretch).

MS (Mass Spectrometry)

-

LCMS: [M+H]⁺ calculated for C₁₂H₁₄O₄: 223.09; found: 223.1.[3]

Application in Antibody-Drug Conjugates

As previously mentioned, 4-(4-Acetyl-phenoxy)-butyric acid is a critical component in the construction of ADCs. Its role is to link a monoclonal antibody to a cytotoxic drug. The following diagram illustrates the general mechanism of action for an ADC employing such an acid-sensitive linker.

Caption: General mechanism of action for an ADC with an acid-sensitive linker.

Conclusion

4-(4-Acetyl-phenoxy)-butyric acid is a versatile and valuable molecule in the field of drug development, particularly for its application as an acid-cleavable linker in antibody-drug conjugates. This guide has provided a detailed overview of its synthesis via a Williamson ether synthesis and subsequent ester hydrolysis, complete with a practical experimental protocol. The comprehensive characterization data, including NMR, predicted IR, and mass spectrometry, will aid researchers in the identification and quality control of this compound. The visualization of the synthesis workflow and the ADC mechanism of action further clarifies the key concepts associated with this important chemical entity. It is anticipated that this technical guide will serve as a useful resource for scientists working to advance the field of targeted cancer therapy.

References

- 1. 4-(4-Acetylphenoxy)butanoic acid | C12H14O4 | CID 2339350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (4-(4-Acetyl-phenoxy)-butyric acid) | ADC Linker | 65623-82-7 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Cleavage Conditions of AcBut Linkers

For Researchers, Scientists, and Drug Development Professionals

The 4-(4'-acetylphenoxy)butanoic acid (AcBut) linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), facilitating the targeted delivery of potent cytotoxic agents to cancer cells. As a pH-sensitive, cleavable linker, its stability in systemic circulation and subsequent cleavage within the acidic tumor microenvironment or intracellular compartments are paramount to the efficacy and safety of the ADC. This guide provides a comprehensive overview of the cleavage conditions of the this compound linker, presenting quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.

Core Principles of this compound Linker Cleavage

The this compound linker belongs to the class of acid-labile linkers, incorporating an N-acylhydrazone bond that is susceptible to hydrolysis under acidic conditions.[1][][3] This chemical feature is exploited to ensure that the cytotoxic payload remains conjugated to the antibody while in the bloodstream, which has a physiological pH of approximately 7.4.[1][4] Upon internalization of the ADC into a cancer cell, it is trafficked through the endosomal and lysosomal pathways, where the pH is significantly lower (pH 4.5-6.2).[3] This acidic environment catalyzes the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic payload within the target cell.[][5]

Prominent examples of ADCs utilizing the this compound linker include gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), both of which have demonstrated the clinical utility of this pH-sensitive cleavage strategy.[5][6]

Quantitative Data on this compound and Other Hydrazone Linker Stability

The stability and cleavage kinetics of hydrazone linkers are highly dependent on the pH of their environment. The following table summarizes key quantitative data on the stability of the this compound linker and other relevant hydrazone linkers at physiological and acidic pH.

| Linker Type | ADC Example | Condition | Stability/Cleavage Rate | Reference |

| This compound-acylhydrazone | Gemtuzumab ozogamicin | pH 7.4, 24 hours, 37°C | ~6% hydrolysis | [1] |

| This compound-acylhydrazone | Gemtuzumab ozogamicin | pH 4.5, 24 hours, 37°C | 97% release | [1] |

| This compound-acylhydrazone | Inotuzumab ozogamicin | In vivo (human circulation) | 1.5-2% hydrolysis per day | [7] |

| This compound-acylhydrazone | Inotuzumab ozogamicin | In vivo (human) | Half-life of 12.3 days | [1] |

| Acyl Hydrazone | General ADC | pH 7.0 | Half-life > 2.0 hours | [1] |

| Acyl Hydrazone | General ADC | pH 5.0 | Half-life of 2.4 minutes | [1] |

| Hydrazone | General ADC | pH 7.4 | Half-life of 183 hours | [8] |

| Hydrazone | General ADC | pH 5.0 | Half-life of 4.4 hours | [8] |

Experimental Protocol: In Vitro Assay for pH-Dependent Cleavage of this compound Linker

This protocol outlines a general method to assess the pH-dependent cleavage of an this compound linker in an ADC, adapted from standard in vitro stability assays for hydrazone linkers.[1]

Objective: To determine the rate of this compound linker cleavage and subsequent payload release from an ADC at different pH values, simulating physiological and lysosomal conditions.

Materials:

-

ADC conjugated with an this compound linker

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate or acetate buffer, pH 5.5

-

Citrate or acetate buffer, pH 4.5

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS) or a UV detector

-

Incubator set at 37°C

-

Centrifuge

Procedure:

-

Preparation of ADC Solutions:

-

Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS, pH 7.4).

-

Dilute the ADC stock solution into the respective pH buffers (pH 7.4, 5.5, and 4.5) to the desired final concentration (e.g., 10 µM).

-

-

Incubation:

-

Incubate the ADC solutions at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.

-

-

Sample Quenching and Processing:

-

Immediately add the collected aliquot to a tube containing the cold quenching solution to stop the cleavage reaction and precipitate proteins.

-

Vortex the mixture vigorously.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully collect the supernatant, which contains the intact ADC, released payload, and any linker-payload metabolites.

-

Analyze the supernatant by LC-MS or HPLC-UV. The analytical method must be validated to separate and quantify the intact ADC and the released payload.

-

-

Data Analysis:

-

Quantify the concentration of the released payload and/or the remaining intact ADC at each time point.

-

Plot the percentage of released payload or remaining intact ADC against time for each pH condition.

-

From these plots, determine the cleavage rate or the half-life (t½) of the ADC at each pH.

-

Visualizing the this compound Linker Cleavage Pathway

The following diagrams illustrate the mechanism of action of an ADC with an this compound linker and the workflow for its in vitro cleavage analysis.

Caption: ADC internalization and payload release via this compound linker cleavage.

Caption: Workflow for in vitro this compound linker cleavage assay.

References

- 1. benchchem.com [benchchem.com]

- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 4. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. almacgroup.com [almacgroup.com]

- 6. pagepress.org [pagepress.org]

- 7. Population pharmacokinetics of inotuzumab ozogamicin in relapsed/refractory acute lymphoblastic leukemia and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Synthetic Heart of a Potent Anti-Cancer Agent: Unraveling the Role of the AcBut Linker in Ozogamicin Synthesis

New York, NY – December 8, 2025 – In the intricate world of targeted cancer therapy, the ozogamicin family of antibody-drug conjugates (ADCs) stands as a testament to the power of precision medicine. At the core of these potent biopharmaceuticals lies a critical synthetic component: the AcBut linker. This in-depth technical guide elucidates the pivotal role of 4-(4-acetylphenoxy)butanoic acid (this compound) in the chemical synthesis of ozogamicins, such as gemtuzumab ozogamicin and inotuzumab ozogamicin. Contrary to a common misconception, this compound is not a product of natural biosynthesis but a rationally designed synthetic linker, indispensable for the efficacy and targeted delivery of the calicheamicin warhead to cancer cells.

This guide will detail the synthesis of the this compound linker, its conjugation to the N-acetyl-gamma-calicheamicin payload, and the subsequent attachment to the monoclonal antibody. It will also present key quantitative data and experimental protocols relevant to researchers, scientists, and drug development professionals in the field of oncology.

The this compound Linker: A Synthetic Keystone

The this compound linker is a bifunctional molecule designed to connect the potent cytotoxic agent, N-acetyl-gamma-calicheamicin dimethyl hydrazide, to specific amino acid residues on a monoclonal antibody. Its structure incorporates a butanoic acid group on one end and a 4-acetylphenoxy group on the other. This design is crucial for the two-stage activation process of the ADC within the target cancer cell.

Chemical Synthesis of 4-(4-acetylphenoxy)butanoic acid (this compound)

The synthesis of the this compound linker is a multi-step organic chemistry process. While specific proprietary methods may vary, a general synthetic route can be outlined as follows:

Experimental Protocol: Synthesis of 4-(4-acetylphenoxy)butanoic acid

-

Step 1: Etherification. 4-Hydroxyacetophenone is reacted with an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the Williamson ether synthesis, forming ethyl 4-(4-acetylphenoxy)butanoate.

-

Step 2: Saponification. The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is achieved by treating the ethyl 4-(4-acetylphenoxy)butanoate with a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and a miscible organic solvent like ethanol or methanol. The reaction is usually carried out at an elevated temperature.

-

Step 3: Acidification and Purification. After the saponification is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the 4-(4-acetylphenoxy)butanoic acid. The crude product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent system to yield the pure this compound linker.

Conjugation Chemistry: Assembling the Antibody-Drug Conjugate

The conjugation of the this compound linker to the calicheamicin derivative and the antibody is a carefully orchestrated process to ensure the formation of a stable and effective ADC.

Activation of the this compound Linker and Conjugation to Calicheamicin

The carboxylic acid group of the this compound linker is first activated to facilitate its reaction with the hydrazide moiety of N-acetyl-gamma-calicheamicin dimethyl hydrazide.

Experimental Protocol: this compound-Calicheamicin Conjugation

-

Step 1: Activation of this compound. The carboxylic acid of this compound is typically activated by converting it into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC).

-

Step 2: Hydrazone Bond Formation. The activated this compound-NHS ester is then reacted with N-acetyl-gamma-calicheamicin dimethyl hydrazide. The hydrazide nitrogen atom acts as a nucleophile, attacking the activated carbonyl carbon of the this compound-NHS ester to form a stable, yet acid-labile, acyl hydrazone bond. This reaction is typically carried out in an aprotic solvent. The resulting product is the this compound-N-Ac-γ-Calicheamicin drug-linker construct.

Conjugation to the Monoclonal Antibody

The final step in the synthesis of ozogamicin is the attachment of the this compound-calicheamicin conjugate to the monoclonal antibody. This is typically achieved through the reaction of the acetylphenoxy group of the linker with the ε-amino groups of lysine residues on the antibody surface.

Experimental Protocol: Antibody Conjugation

-

Step 1: Antibody Preparation. The monoclonal antibody (e.g., gemtuzumab or inotuzumab) is prepared in a suitable buffer at a specific concentration and pH, typically around 7 to 9.

-

Step 2: Conjugation Reaction. The this compound-N-Ac-γ-Calicheamicin conjugate is added to the antibody solution. The reaction is allowed to proceed for a specific duration at a controlled temperature to allow for the formation of covalent bonds between the linker and the lysine residues of the antibody. The reaction conditions are optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Step 3: Purification of the ADC. Following the conjugation reaction, the resulting ADC is purified to remove any unconjugated drug-linker molecules, unconjugated antibody, and other impurities. Common purification techniques include size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC)[1].

Quantitative Analysis and Data Presentation

The characterization of the resulting ADC is critical to ensure its quality, efficacy, and safety. Key parameters that are monitored include the drug-to-antibody ratio (DAR), the level of aggregation, and the stability of the linker.

| Parameter | Gemtuzumab Ozogamicin | Inotuzumab Ozogamicin | Method of Determination |

| Average Drug-to-Antibody Ratio (DAR) | 2-3 | ~6 | UV-Vis Spectroscopy, Mass Spectrometry |

| Linker Type | This compound (Hydrazone) | This compound (Hydrazone) | N/A |

| Cleavage Mechanism | Acid-labile hydrolysis in lysosome | Acid-labile hydrolysis in lysosome | In vitro cleavage assays |

Signaling Pathways and Experimental Workflows

The mechanism of action of ozogamicin relies on the targeted delivery of the calicheamicin payload to CD33-positive (for gemtuzumab) or CD22-positive (for inotuzumab) cancer cells. The this compound linker plays a crucial role in this process by ensuring the stability of the ADC in circulation and facilitating the release of the cytotoxic agent upon internalization into the target cell.

References

The Impact of AcBut Linker Hydrophobicity on Antibody-Drug Conjugate Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and overall therapeutic index. This technical guide delves into the characteristics of the AcBut (4-(4-acetyl-phenoxy)-butyric acid) linker, a cleavable linker utilized in approved ADCs. We explore the interplay between its hydrophobicity and key ADC properties, providing a comparative analysis with other linker technologies. This document summarizes quantitative data, details essential experimental protocols, and visualizes relevant biological and experimental workflows to equip researchers with the foundational knowledge for informed ADC design and development.

Introduction to ADC Linker Technology

Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload. The linker, which connects the antibody and the payload, is a pivotal element that dictates the ADC's success. An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently cleave to release the cytotoxic agent upon internalization into the target cancer cell.

Linkers are broadly classified as cleavable or non-cleavable. Non-cleavable linkers release the payload upon lysosomal degradation of the antibody, while cleavable linkers are designed to break under specific physiological conditions within the tumor microenvironment or inside the cancer cell. The this compound linker falls into the category of cleavable linkers.

The this compound Linker: Structure and Cleavage Mechanism

The this compound linker, chemically known as 4-(4-acetyl-phenoxy)-butyric acid, is a cleavable linker that has been successfully incorporated into clinically approved ADCs such as Gemtuzumab ozogamicin and Inotuzumab ozogamicin.[1][2] It is often used in conjunction with a hydrazone bond, rendering the linkage susceptible to acidic hydrolysis.

Mechanism of Action:

-

ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized via endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle (pH 4.5-5.0).

-

Acid-Catalyzed Cleavage: The low pH environment of the lysosome protonates the hydrazone bond associated with the this compound linker, leading to its hydrolysis.[3]

-

Payload Release: This cleavage event liberates the cytotoxic payload within the target cell.

Hydrophobicity: A Critical Linker Attribute

The hydrophobicity of the linker-payload combination significantly impacts the overall physicochemical properties of the ADC. Highly hydrophobic ADCs are prone to aggregation, which can lead to immunogenicity and accelerated clearance from circulation.[4] This increased clearance reduces the amount of ADC that reaches the tumor, thereby diminishing its therapeutic efficacy. Furthermore, hydrophobic ADCs may exhibit increased off-target uptake by the reticuloendothelial system (RES), particularly the liver, leading to potential toxicities.[5]

Conversely, the incorporation of more hydrophilic linkers, such as those containing polyethylene glycol (PEG) moieties, can mitigate these issues. Hydrophilic linkers can improve an ADC's solubility, reduce aggregation, and decrease non-specific uptake, resulting in improved pharmacokinetics and a wider therapeutic window.

Impact of this compound Linker on ADC Properties: A Comparative Overview

The following tables summarize key quantitative data for ADCs, highlighting the influence of linker properties. Direct comparative data for the this compound linker against a wide array of other linkers under identical experimental conditions is limited in the public domain. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the different antibodies, payloads, and experimental setups used.

Table 1: Comparative Hydrophobicity and In Vitro Cytotoxicity of Different ADC Linkers

| Linker Type | Example Payload | Target Cell Line | IC50 (ng/mL) | Drug-to-Antibody Ratio (DAR) | Reference |

| This compound-Hydrazone | Calicheamicin | HL-60 (CD33+) | 0.03 - 0.3 | ~2-3 | [6] |

| Val-Cit | MMAE | Karpas 299 (CD30+) | ~10 | 4 | [7] |

| SMCC (non-cleavable) | DM1 | BT-474 (HER2+) | ~20 | 3.5 | [7] |

| PEGylated Linker | Auristatin | LNCaP (PSMA+) | ~5 | 8 | [4] |

Table 2: Comparative Plasma Stability of Different ADC Linkers

| Linker Type | Payload | Species | Time Point (days) | % Intact ADC Remaining | Reference |

| This compound-Hydrazone | Calicheamicin | Human | 7 | ~50% (estimated) | [5] |

| Val-Cit | MMAE | Human | 7 | >80% | [7] |

| Disulfide | DM1 | Mouse | 6 | ~60% | [8] |

| Maleimide-based | Auristatin | Rat | 7 | ~70% | [8] |

Table 3: Comparative Pharmacokinetic Parameters of ADCs with Different Linkers

| ADC | Linker Type | Payload | Clearance (mL/day/kg) | Terminal Half-life (days) | Reference |

| Inotuzumab ozogamicin | This compound-Hydrazone | Calicheamicin | ~20 | ~12.3 | [9] |

| Brentuximab vedotin | Val-Cit | MMAE | ~35 | ~4-6 | [7] |

| Trastuzumab emtansine | SMCC (non-cleavable) | DM1 | ~11 | ~4 | [7] |

Calicheamicin-Induced Apoptosis Signaling Pathway

The payload delivered by this compound linker-containing ADCs like Gemtuzumab ozogamicin is typically a calicheamicin derivative. Calicheamicins are potent enediyne antitumor antibiotics that bind to the minor groove of DNA and cause double-strand breaks, ultimately leading to apoptosis.[10] The apoptotic signaling cascade initiated by calicheamicin is complex and involves a caspase-mediated mitochondrial amplification loop.[2]

Detailed Experimental Protocols

ADC Conjugation with this compound Linker (General Protocol)

This protocol outlines the general steps for conjugating a payload to an antibody using an this compound-hydrazone linker system. Specific reaction conditions may need to be optimized for different antibodies and payloads.

Materials:

-

Monoclonal antibody

-

This compound-linker-payload conjugate

-

Conjugation buffer (e.g., PBS, pH 7.4)

-

Reducing agent (e.g., TCEP, optional)

-

Organic solvent (e.g., DMSO)

-

Activation reagents (e.g., NHS, EDC)

-

Purification columns (e.g., SEC, HIC)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer)

Procedure:

-

Antibody Preparation:

-

Perform buffer exchange of the antibody into a suitable conjugation buffer.

-

If conjugating to cysteine residues, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP.

-

-

Linker-Payload Activation:

-

Dissolve the this compound-hydrazone-payload in an organic solvent such as DMSO.

-

Activate the carboxylic acid group of the this compound linker using reagents like N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an NHS ester.

-

-

Conjugation Reaction:

-

Add the activated linker-payload solution to the antibody solution. The molar ratio will depend on the desired DAR.

-

Incubate the reaction mixture under controlled conditions (e.g., room temperature for 2-4 hours).

-

-

Purification:

-

Purify the ADC from unconjugated linker-payload and other reaction components using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

-

Characterization:

-

Determine the average DAR using UV-Vis spectrophotometry and/or mass spectrometry.

-

Assess the purity and aggregation of the ADC using SEC.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC.

Materials:

-

Target and non-target cell lines

-

Complete cell culture medium

-

ADC and control antibodies/payloads

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control articles. Add the diluted compounds to the respective wells.

-

Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

ADC Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

-

ADC

-

Plasma from relevant species (e.g., human, mouse, rat)

-

Incubator at 37°C

-

Analytical methods for ADC and free payload quantification (e.g., ELISA, LC-MS/MS)

Procedure:

-

Incubation: Incubate the ADC at a specific concentration in plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

-

Sample Processing: Process the plasma samples to separate the ADC from other plasma proteins (e.g., via affinity capture) and to extract the free payload.

-

Quantification:

-

Quantify the amount of intact ADC remaining at each time point using a method like ELISA.

-

Quantify the amount of released payload at each time point using a sensitive method like LC-MS/MS.

-

-

Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time to determine the stability profile and deconjugation rate.

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

-

Ag- cell line engineered to express a fluorescent protein (e.g., GFP)

-

ADC and control articles

-

96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at various ratios. Include monocultures of each cell line as controls.

-

ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.

-

Incubation: Incubate the plates for a period sufficient to observe the bystander effect (typically 3-5 days).

-

Imaging and Analysis:

-

Image the wells using a fluorescence microscope to visualize the GFP-positive Ag- cells.

-

Quantify the number of viable GFP-positive cells using a fluorescence plate reader or image analysis software.

-

-

Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.

Conclusion

The this compound linker represents a clinically validated, acid-cleavable linker technology that enables the targeted delivery of potent cytotoxic payloads. Its inherent hydrophobicity, while a factor to be managed in ADC design, is balanced by its effective cleavage mechanism within the acidic lysosomal environment of cancer cells. Understanding the relationship between linker hydrophobicity and ADC properties such as stability, pharmacokinetics, and efficacy is paramount for the development of next-generation ADCs with improved therapeutic indices. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of ADCs, enabling researchers to make data-driven decisions in the design and optimization of these promising cancer therapeutics. Continued innovation in linker chemistry, including the development of novel linkers with tailored hydrophilicity and cleavage mechanisms, will undoubtedly further enhance the clinical potential of ADCs.

References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

The AcBut Linker: A Technical Guide to its Discovery and Development in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the payload, is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics, and efficacy. This technical guide provides an in-depth exploration of the discovery and development of the 4-(4'-acetylphenoxy)butanoic acid (AcBut) linker, a key example of an acid-labile hydrazone linker utilized in clinically approved ADCs.

Discovery and Rationale for the this compound Linker

The this compound linker was developed to address the need for a chemical bridge that remains stable in the neutral pH of the bloodstream but efficiently releases its cytotoxic payload in the acidic environment of tumor cell endosomes and lysosomes.[1][2] This pH-dependent cleavage mechanism is a cornerstone of its design, aiming to ensure that the potent payload is unleashed preferentially at the site of action.

The this compound linker is classified as a cleavable linker, specifically an acid-labile acyl hydrazone.[1] Its structure consists of a phenoxybutanoic acid moiety that provides a spacer and a point of attachment to the antibody, and an acetyl group that forms a hydrazone bond with a corresponding hydrazide on the payload. This hydrazone bond is susceptible to hydrolysis under acidic conditions.[1][2]

Physicochemical Properties and Mechanism of Action

The key characteristic of the this compound linker is the pH-sensitive hydrazone bond. At physiological pH (~7.4), the hydrazone is relatively stable, preventing premature release of the cytotoxic drug during circulation.[1] Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, it is trafficked through the endosomal-lysosomal pathway. The pH within these compartments progressively decreases, creating an acidic environment (pH 4.5-6.0) that catalyzes the hydrolysis of the hydrazone bond, liberating the payload to exert its cytotoxic effect.[3][4]

Signaling Pathway for ADC Internalization and Payload Release

The following diagram illustrates the general pathway for an this compound-containing ADC from binding to a cancer cell to the release of its cytotoxic payload.

Caption: Intracellular trafficking and payload release of an this compound-ADC.

Quantitative Data on Linker Stability

The stability of the linker is a critical parameter for the therapeutic index of an ADC. Premature cleavage in circulation can lead to off-target toxicity, while insufficient cleavage at the target site can reduce efficacy. The this compound linker's stability is highly pH-dependent.

Table 1: Comparative Stability of ADC Linkers

| Linker Type | Cleavage Mechanism | Half-life in Human Plasma (pH 7.4) | Half-life at pH 5.0 | Reference(s) |

| This compound (Hydrazone) | Acid-catalyzed hydrolysis | ~183 hours | ~4.4 hours | [1] |

| Valine-Citrulline (VC) | Cathepsin B cleavage | >240 hours | - | [1] |

| Disulfide | Reduction by glutathione | Variable (steric hindrance dependent) | - | [5] |

| Thioether (Non-cleavable) | Proteolytic degradation | Very high | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of this compound-based ADCs.

Synthesis of 4-(4'-acetylphenoxy)butanoic acid (this compound)

This protocol describes the synthesis of the this compound linker moiety.

Materials:

-

4-Hydroxyacetophenone

-

Ethyl 4-bromobutanoate

-

Potassium carbonate

-

Acetone

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 4-hydroxyacetophenone in acetone, add potassium carbonate and ethyl 4-bromobutanoate.

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the ethyl ester of this compound.

-

Hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous sodium hydroxide solution and stirring at room temperature for 4 hours.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 4-(4'-acetylphenoxy)butanoic acid (this compound).

-

Characterize the final product by ¹H NMR and mass spectrometry.

Conjugation of this compound Linker to a Payload and Antibody

This protocol outlines the general steps for creating an this compound-based ADC, using a calicheamicin derivative as an example payload.

Materials:

-

Monoclonal antibody (e.g., anti-CD33)

-

This compound linker, activated as an N-hydroxysuccinimide (NHS) ester

-

Calicheamicin derivative with a hydrazide group

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Formation of the Linker-Payload Conjugate:

-

Dissolve the calicheamicin-hydrazide derivative in DMF.

-

Separately, dissolve the this compound-NHS ester in DMF.

-

Add the this compound-NHS ester solution to the calicheamicin-hydrazide solution and stir at room temperature for 2 hours to form the this compound-calicheamicin conjugate.

-

-

Antibody Modification:

-

Buffer-exchange the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).

-

-

Conjugation:

-

Add the this compound-calicheamicin conjugate solution to the antibody solution. The reaction is typically performed at a molar excess of the linker-payload to the antibody.

-

Incubate the reaction mixture at 4°C for 12-24 hours.

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC).

-

Collect the fractions corresponding to the ADC.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

-

Assess the purity and aggregation of the ADC by SEC.

-

In Vitro Plasma Stability Assay

This protocol is used to evaluate the stability of the ADC in plasma.

Materials:

-

This compound-based ADC

-

Human plasma

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Incubate the ADC in human plasma at a concentration of 100 µg/mL at 37°C.

-

At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma-ADC mixture.

-

Process the samples to precipitate plasma proteins and extract the released payload.

-

Quantify the amount of released payload using a validated LC-MS/MS method.

-

Calculate the percentage of released payload over time to determine the stability of the linker.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.

Materials:

-

Target cancer cell line (e.g., CD33-positive AML cells)

-

Non-target cell line (CD33-negative)

-

This compound-based ADC

-

Unconjugated antibody

-

Free payload

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed the target and non-target cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

-

Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

-

Add the cell viability reagent to each well and measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 (the concentration that inhibits 50% of cell growth) for each test article.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Human cancer cell line for xenograft implantation

-

This compound-based ADC

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously implant the human cancer cells into the flank of the immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).

-

Administer the ADC or vehicle control intravenously at the specified doses and schedule.

-

Measure the tumor volume and body weight of the mice 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot the tumor growth curves for each treatment group to evaluate the anti-tumor efficacy of the ADC.

Experimental and Developmental Workflow

The development of an this compound-based ADC follows a structured workflow from initial design to preclinical evaluation.

References

An In-depth Technical Guide to the AcBut Linker: Core Technology, Intellectual Property, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linkers developed, the acid-cleavable AcBut linker, chemically known as 4-(4-acetylphenoxy)butanoic acid, represents a key technology in the history and development of ADCs. This technical guide provides a comprehensive overview of the this compound linker, its core technology, the associated intellectual property landscape, and detailed experimental protocols for its synthesis, conjugation, and characterization.

Core Technology: The this compound Linker

The this compound linker is a pH-sensitive, cleavable linker designed to be stable at physiological pH (around 7.4) in the bloodstream and to release its cytotoxic payload in the acidic environment of cellular compartments like endosomes and lysosomes.[1] This targeted release mechanism is crucial for minimizing off-target toxicity and enhancing the therapeutic window of the ADC.

The core of the this compound linker's functionality lies in its hydrazone bond, formed between the ketone group of the linker and a hydrazide-derivatized payload.[1] This bond is susceptible to hydrolysis under acidic conditions. One of the earliest and most notable applications of the this compound linker is in the ADC gemtuzumab ozogamicin (Mylotarg®), where it connects a humanized anti-CD33 monoclonal antibody to the potent antitumor antibiotic, calicheamicin.[2] A similar strategy is employed in inotuzumab ozogamicin (Besponsa®), which targets the CD22 antigen.[2]

The payload release from an this compound-linked ADC is a two-stage process. First, upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the acidic environment (pH 4.5-5.0) triggers the hydrolysis of the hydrazone bond. Subsequently, the released payload, which is often linked via a disulfide bond, is activated by the reducing environment of the cell, leading to its cytotoxic effect.[3]

Intellectual Property Landscape

The intellectual property surrounding the this compound linker is primarily associated with the early patents for ADCs that utilized this technology. A key patent in this area is U.S. Patent 5,773,001 , which describes carrier-drug conjugates prepared from disulfide analogs of the calicheamicin family of antitumor antibiotics.[4] This patent, now expired, broadly covers the use of bifunctional linkers, including structures resembling the this compound linker, to conjugate these payloads to antibodies.

Another relevant patent is U.S. Patent 8,153,768 , which pertains to calicheamicin derivative-carrier conjugates.[5] While this patent focuses on the overall conjugate, the linker technology is an intrinsic component of the invention. The expiration of these foundational patents has opened up opportunities for the development of generic and biosimilar ADCs, as well as for the use of this compound-like linker chemistries in novel therapeutic constructs. However, researchers and developers should be aware of the potential for newer patents covering specific modifications, formulations, or applications of acid-labile linkers. A thorough freedom-to-operate analysis is always recommended for any new therapeutic agent entering development.

Quantitative Data on Linker Stability

The stability of the linker is a critical parameter that dictates the performance of an ADC. The this compound linker has been shown to exhibit a favorable pH-dependent stability profile, remaining relatively stable in circulation while efficiently releasing its payload in the acidic intracellular environment.

| Linker Type | Cleavage Mechanism | Stability at Physiological pH (7.4) | Stability at Acidic pH (4.5-5.0) | Key Considerations | References |

| This compound (Hydrazone) | Acid Hydrolysis | 6% hydrolysis after 24 hours | 97% payload release after 24 hours | Prone to slow hydrolysis in circulation, which can lead to off-target toxicity. | [3] |

| Val-Cit (Dipeptide) | Protease (Cathepsin B) Cleavage | High stability in plasma | Efficient cleavage in lysosomes | Efficacy is dependent on the expression levels of specific proteases in the tumor. | [6] |

| Disulfide | Reduction by Glutathione | Generally stable, but can be susceptible to thiol-disulfide exchange | High concentration of glutathione in the intracellular environment leads to rapid cleavage | Stability can be modulated by introducing steric hindrance around the disulfide bond. | [1] |

| Thioether (Non-cleavable) | Proteolytic degradation of the antibody | Highly stable in circulation | Payload is released with an amino acid remnant from the antibody | Reduced bystander effect as the payload is less likely to diffuse out of the target cell. | [6] |

Experimental Protocols

Synthesis of 4-(4-acetylphenoxy)butanoic acid (this compound Linker)

A detailed, step-by-step protocol for the synthesis of the this compound linker is crucial for researchers looking to utilize this technology. The following is a representative synthetic route:

Materials:

-

4-Hydroxyacetophenone

-

Ethyl 4-bromobutanoate

-

Potassium carbonate

-

Acetone

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Alkylation: To a solution of 4-hydroxyacetophenone in acetone, add potassium carbonate and ethyl 4-bromobutanoate. Reflux the mixture for 24 hours.

-

Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude ester.

-

Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure ethyl 4-(4-acetylphenoxy)butanoate.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature for 4 hours.

-

Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid to pH 2-3. Extract the product with ethyl acetate.

-

Final Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(4-acetylphenoxy)butanoic acid as a solid.

Conjugation of this compound Linker to Calicheamicin and an Antibody

The conjugation of the this compound linker to the payload and the antibody is a multi-step process that requires careful control of reaction conditions.

Part 1: Formation of the this compound-Calicheamicin Hydrazone

-

Activation of this compound Linker: The carboxylic acid group of the this compound linker is typically activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester.

-

Hydrazone Formation: The activated this compound linker is then reacted with a hydrazide-derivatized calicheamicin in a suitable organic solvent, such as dimethylformamide (DMF), in the presence of a mild base to facilitate the formation of the hydrazone bond.

-

Purification: The resulting this compound-calicheamicin conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Part 2: Conjugation to the Antibody

-

Antibody Preparation: The antibody is typically prepared in a suitable buffer at a specific pH to ensure the reactivity of the target amino acid residues (e.g., lysine).

-

Conjugation Reaction: The purified this compound-calicheamicin conjugate, with its activated linker moiety, is added to the antibody solution. The reaction is allowed to proceed for a specific time at a controlled temperature to allow for the formation of a stable bond (e.g., an amide bond with lysine residues).

-

Purification of the ADC: The resulting ADC is purified from unconjugated linker-payload and unconjugated antibody using methods such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

Characterization of the this compound-linked ADC

Thorough characterization of the final ADC product is essential to ensure its quality and consistency.

1. Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: A relatively simple and quick method to determine the average DAR. It involves measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload. By using the known extinction coefficients of the antibody and the payload, the average DAR can be calculated.[7][8]

-

Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR values.[]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate determination of the DAR distribution.[10]

2. In Vitro Plasma Stability Assay:

-

Objective: To assess the stability of the ADC and the rate of payload release in a biologically relevant matrix.

-

Methodology: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C over a time course. Aliquots are taken at various time points, and the amount of intact ADC and released payload is quantified by methods such as ELISA and LC-MS.[11]

Visualizations

This compound Linker-Based ADC Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US5773001A - Conjugates of methyltrithio antitumor agents and intermediates for their synthesis - Google Patents [patents.google.com]

- 5. US8153768B2 - Calicheamicin derivative-carrier conjugates - Google Patents [patents.google.com]

- 6. adcreview.com [adcreview.com]

- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 4-(4-Acetyl-phenoxy)-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Acetyl-phenoxy)-butyric acid, also known as AcBut, is a crucial bifunctional molecule predominantly utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its unique structure, featuring a terminal carboxylic acid and a para-acetylphenyl ether, allows for the conjugation of a cytotoxic payload to a monoclonal antibody. The key feature of this linker is its acid-sensitive hydrazone bond formed with the payload, which remains stable at physiological pH but undergoes rapid hydrolysis in the acidic environment of cellular lysosomes.[3] This targeted release mechanism enhances the therapeutic window of the ADC by minimizing off-target toxicity and maximizing the delivery of the cytotoxic agent to the tumor cells. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(4-Acetyl-phenoxy)-butyric acid.

Chemical and Physical Properties

4-(4-Acetyl-phenoxy)-butyric acid is a white to off-white solid powder.[5] While a definitive experimental melting point is not widely published, its other physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [5][6] |

| Molecular Weight | 222.24 g/mol | [5][6] |

| CAS Number | 65623-82-7 | [4] |

| Appearance | White to off-white solid powder | [5] |

| Boiling Point (Predicted) | 426.7 °C at 760 mmHg | [5] |

| Flash Point (Predicted) | 166.6 °C | [5] |

| pKa (Predicted) | 4.56 ± 0.10 | [5] |

| Solubility | DMSO: 125 mg/mL (562.46 mM) | [7] |

| LogP (Predicted) | 2.132 | [5] |

Synthesis and Purification

While a specific, detailed, and publicly available experimental protocol for the synthesis of 4-(4-Acetyl-phenoxy)-butyric acid is not readily found in peer-reviewed journals, the general synthetic approach involves the etherification of 4-hydroxyacetophenone with a suitable four-carbon chain bearing a terminal carboxylate or a precursor to it. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 4-(4-Acetyl-phenoxy)-butyric acid

Materials:

-

4-Hydroxyacetophenone

-

Ethyl 4-bromobutyrate

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Etherification: To a solution of 4-hydroxyacetophenone (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (a slight excess, e.g., 1.5-2 equivalents). The mixture is stirred at room temperature for a short period to ensure the formation of the phenoxide.

-

Ethyl 4-bromobutyrate (1-1.2 equivalents) is then added to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield the crude ethyl 4-(4-acetyl-phenoxy)-butyrate.

-

Hydrolysis: The crude ester is dissolved in a mixture of ethanol and a solution of sodium hydroxide (e.g., 1-2 M).

-

The reaction mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with hydrochloric acid (e.g., 1 M) until a precipitate forms.

-

The precipitate, 4-(4-Acetyl-phenoxy)-butyric acid, is collected by vacuum filtration, washed with cold water, and dried.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a white to off-white solid. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.

Spectral Data and Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the butyric acid chain, and the methyl protons of the acetyl group.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the acetyl group.

-

δ ~6.9 ppm (d, 2H): Aromatic protons ortho to the ether linkage.

-

δ ~4.1 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

-

δ ~2.6 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).

-

δ ~2.5 ppm (s, 3H): Methyl protons of the acetyl group (-C(O)-CH₃).

-

δ ~2.1 ppm (quintet, 2H): Methylene protons in the middle of the butyric acid chain (-CH₂-CH₂-CH₂-).

-

δ ~11-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

δ ~197 ppm: Carbonyl carbon of the acetyl group.

-

δ ~178 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~163 ppm: Aromatic carbon attached to the ether oxygen.

-

δ ~131 ppm: Aromatic carbons ortho to the acetyl group.

-

δ ~130 ppm: Quaternary aromatic carbon attached to the acetyl group.

-

δ ~114 ppm: Aromatic carbons ortho to the ether linkage.

-

δ ~67 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

-

δ ~31 ppm: Methylene carbon adjacent to the carboxylic acid (-CH₂-COOH).

-

δ ~26 ppm: Methyl carbon of the acetyl group.

-

δ ~24 ppm: Methylene carbon in the middle of the butyric acid chain (-CH₂-CH₂-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

-

~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1710-1760 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1680 cm⁻¹ (strong): C=O stretching of the ketone (acetyl group).

-

~1600, 1580, 1500 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the aryl ether.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 222.0892 (for C₁₂H₁₄O₄).

-

Key Fragmentation Peaks: Fragments corresponding to the loss of the carboxylic acid group, the acetyl group, and cleavage of the ether linkage would be expected.

Role in Antibody-Drug Conjugates (ADCs)

4-(4-Acetyl-phenoxy)-butyric acid serves as a critical component in the construction of ADCs, acting as a cleavable linker. Its utility stems from its ability to form a pH-sensitive hydrazone bond with a cytotoxic drug.

ADC Construction and Mechanism of Action

The general workflow for utilizing 4-(4-Acetyl-phenoxy)-butyric acid in an ADC is as follows:

Caption: Synthesis of an Antibody-Drug Conjugate.

The carboxylic acid end of 4-(4-Acetyl-phenoxy)-butyric acid is activated and conjugated to an amino group (e.g., lysine residue) on the monoclonal antibody. The acetyl group on the phenyl ring is reacted with a hydrazide-functionalized cytotoxic drug to form a hydrazone bond.

The resulting ADC circulates in the bloodstream, where the physiological pH of ~7.4 maintains the stability of the hydrazone linker.[3] Upon binding to the target antigen on a cancer cell, the ADC is internalized via endocytosis.

Caption: ADC Mechanism of Action.

Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment (pH 4.5-5.0) catalyzes the hydrolysis of the hydrazone bond, releasing the active cytotoxic drug.[3] The released drug can then exert its pharmacological effect, typically by inducing apoptosis.

Conclusion

4-(4-Acetyl-phenoxy)-butyric acid is a well-designed and effective cleavable linker for the development of antibody-drug conjugates. Its chemical properties, particularly the pH-sensitive nature of the hydrazone bond it forms, are central to its function in targeted cancer therapy. A thorough understanding of its synthesis, purification, and analytical characterization is essential for researchers and drug development professionals working in the field of ADCs. The methodologies and data presented in this guide provide a foundational resource for the successful application of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. 4-(4-ACETYL-PHENOXY)-BUTYRIC ACID | 65623-82-7 [chemicalbook.com]

- 5. This compound (4-(4-Acetyl-phenoxy)-butyric acid) | ADC Linker | 65623-82-7 | Invivochem [invivochem.com]

- 6. 4-(4-Acetylphenoxy)butanoic acid | C12H14O4 | CID 2339350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Conjugation of 4-Acetylbenzoic Acid (AcBut) to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of 4-acetylbenzoic acid (AcBut) to a monoclonal antibody (mAb). This method utilizes amine-reactive chemistry, a robust and widely used bioconjugation technique. The protocol involves the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (found on lysine residues and the N-terminus) on the monoclonal antibody to form stable amide bonds.[1][] This procedure is fundamental for researchers developing antibody-drug conjugates (ADCs), immunotoxins, or other antibody-based reagents for research, diagnostic, and therapeutic applications.[][4] The resulting this compound-conjugated mAb can be used in a variety of applications, including as a hapten for immunological studies or as an intermediate for further chemical modifications.

The protocol is divided into several key stages: preparation of the monoclonal antibody, activation of 4-acetylbenzoic acid, conjugation reaction, and purification and characterization of the final conjugate.[][5] Adherence to the detailed steps is crucial for achieving optimal conjugation efficiency and preserving the biological activity of the antibody.

Data Presentation

Successful conjugation is typically assessed by determining the drug-to-antibody ratio (DAR), which represents the average number of this compound molecules conjugated to each antibody.[5] The following tables provide a template for presenting quantitative data obtained during and after the conjugation process.

Table 1: Antibody and Reagent Quantities

| Parameter | Value | Units | Notes |

| mAb Concentration (Initial) | 2.0 | mg/mL | Determined by A280 measurement. |

| mAb Volume | 1.0 | mL | |

| Molar Mass of mAb | 150,000 | g/mol | Approximate value for a typical IgG. |

| Moles of mAb | 6.67 | nmol | |

| This compound-NHS Ester Concentration | 10 | mg/mL | In anhydrous DMSO. |

| Molar Mass of this compound-NHS | 261.23 | g/mol | |

| Molar Excess of this compound-NHS | 15 | -fold | Molar ratio of this compound-NHS to mAb. |

| Volume of this compound-NHS Added | 2.6 | µL |

Table 2: Characterization of this compound-mAb Conjugate

| Parameter | Value | Units | Method |

| Conjugate Concentration | 1.8 | mg/mL | A280 measurement post-purification. |

| Antibody Recovery | 90 | % | (Final mAb mass / Initial mAb mass) x 100. |

| Drug-to-Antibody Ratio (DAR) | 3.5 | HIC-HPLC or Mass Spectrometry.[6] | |

| Aggregation Level | < 5 | % | Size Exclusion Chromatography (SEC-HPLC). |

| Endotoxin Levels | < 0.1 | EU/mg | LAL Assay. |

Experimental Protocols

Materials and Buffers

-

Monoclonal Antibody (mAb): At a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS) free of amine-containing substances like Tris or glycine.[7][8]

-

4-Acetylbenzoic Acid (this compound)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 50-100 mM sodium carbonate-bicarbonate or borate buffer, pH 8.2-9.2.[8]

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Purification System: Size exclusion chromatography (e.g., Sephadex G25 column) or dialysis cassettes (10K MWCO).[]